molecular formula C10H11ClO2 B15216208 7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol

7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol

Cat. No.: B15216208
M. Wt: 198.64 g/mol
InChI Key: GGCKRXMODOTYAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is a chemical compound belonging to the class of benzoxepins It is characterized by a seven-membered ring structure containing both oxygen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-3,4-dihydrobenzo[b]oxepin with suitable reagents to introduce the hydroxyl group at the 5-position . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted benzoxepin derivatives .

Mechanism of Action

The mechanism of action of 7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to sedative or anxiolytic effects . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol is unique due to its specific ring structure and the presence of both chlorine and hydroxyl functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol

InChI

InChI=1S/C10H11ClO2/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9,12H,1-2,5H2

InChI Key

GGCKRXMODOTYAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Cl)OC1)O

Origin of Product

United States

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